Ethyl 5-(4-chlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate
Description
Ethyl 5-(4-chlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate (CAS No. 338957-42-9) is a triazine derivative characterized by a 1,2,4-triazine core substituted with a phenyl group at position 3, a 4-chlorophenoxy group at position 5, and an ethyl carboxylate moiety at position 6. This compound is of interest in medicinal and agrochemical research due to the structural versatility of triazines, which allows for diverse biological activities .
Properties
IUPAC Name |
ethyl 5-(4-chlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3/c1-2-24-18(23)15-17(25-14-10-8-13(19)9-11-14)20-16(22-21-15)12-6-4-3-5-7-12/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQHDZMBNBUQBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC=CC=C2)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-chlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and nitriles.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced via a nucleophilic substitution reaction using 4-chlorophenol and a suitable leaving group.
Attachment of the Phenyl Group: The phenyl group can be attached through a coupling reaction, such as Suzuki-Miyaura coupling, using phenylboronic acid and a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-chlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.
Scientific Research Applications
Ethyl 5-(4-chlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-chlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Lipophilicity: The 4-chlorophenoxy group in the target compound enhances lipophilicity (predicted LogP ~3.5), favoring membrane permeability, whereas the hydroxy group in sc-327283 reduces LogP (~2.0), making it more water-soluble .
Synthetic Reactivity: Microwave-assisted synthesis (e.g., NaOH/DMF/H2O at 90°C for 15 minutes) significantly improves yields (~85%) compared to conventional methods (~60%) for triazine derivatives . Substituents like methoxyamino or thioether groups (e.g., in ) enable further functionalization via nucleophilic substitution or cross-coupling reactions .
Biological Activity: Phenoxy and chlorophenyl groups are associated with antifungal and herbicidal activities in triazines . Derivatives with electron-withdrawing groups (e.g., -Cl, -CF3) exhibit enhanced bioactivity compared to electron-donating groups (e.g., -OCH3) .
Biological Activity
Ethyl 5-(4-chlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate is a compound of significant interest in pharmacological research due to its potential biological activities. This article aims to provide an overview of its biological properties, including anticancer activity, anti-inflammatory effects, and other relevant pharmacological activities.
Chemical Structure and Properties
The compound belongs to the triazine family and exhibits a complex structure that contributes to its diverse biological activities. Its molecular formula is with a molecular weight of approximately 357.79 g/mol. The presence of the chlorophenoxy group is crucial for its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.50 | Induction of apoptosis |
| NCI-H460 | 42.30 | Cell cycle arrest |
| HepG2 | 15.00 | Inhibition of proliferation |
The compound exhibits a mechanism involving apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies indicate that it can inhibit pro-inflammatory cytokines and reduce inflammation in animal models.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Adenosine Receptors : Research indicates that triazine derivatives can act as antagonists at adenosine receptors, which play a critical role in cancer progression and inflammation .
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in tumor growth and inflammatory processes.
Study 1: Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines. The results indicated that it effectively inhibited cell proliferation and induced apoptosis in MCF-7 cells with an IC50 value of 12.50 µM .
Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of this compound demonstrated significant inhibition of TNF-alpha production in lipopolysaccharide-stimulated macrophages. This suggests potential therapeutic applications for inflammatory diseases .
Q & A
Q. What are the established synthetic routes for Ethyl 5-(4-chlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate, and how do reaction conditions influence yield?
The compound is synthesized via multi-step protocols. A common approach involves:
- Step 1 : Condensation of 4-chlorobenzonitrile with hydrazine hydrate to form 4-chlorophenylhydrazine.
- Step 2 : Reaction with ethyl chloroformate and sodium ethoxide under reflux in an inert atmosphere to assemble the triazine core .
- Purification : Column chromatography (e.g., hexane/ethyl acetate) is critical for isolating the final product . Yields are sensitive to reaction time and temperature. For example, extended reaction times (e.g., 72 hours) improve yields in analogous triazine derivatives but may increase side products .
Q. How is the structural integrity of this compound validated in synthetic workflows?
Characterization relies on:
- Spectroscopy : H NMR and C NMR confirm substituent positions and ester functionality. IR identifies carbonyl (C=O) and triazine ring vibrations .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (CHClNO; theoretical 367.07 g/mol) .
- Chromatography : HPLC or TLC ensures purity (>95%) before biological assays .
Advanced Research Questions
Q. What strategies optimize nucleophilic substitution reactions at the chloro-substituted triazine ring?
- Reagent Selection : Sodium thiolate or amines in polar aprotic solvents (e.g., DMF) enhance nucleophilicity. For example, substituting the 5-chloro group with morpholine improves solubility for pharmacological studies .
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate reactions in biphasic systems .
- Monitoring : Real-time FT-IR tracks reaction progress to minimize over-substitution .
Q. How do phenyl ring substituents (e.g., 4-chlorophenoxy) modulate biological activity?
- Lipophilicity : The 4-chlorophenoxy group increases membrane permeability, as shown in comparative studies with methyl or nitro-substituted analogs .
- Bioactivity : Electron-withdrawing groups (e.g., -Cl) enhance anti-proliferative effects in cancer cell lines (IC values: 4-chloro derivative ≈ 12 µM vs. 4-methyl analog ≈ 25 µM) .
- Docking Studies : Molecular modeling reveals hydrogen bonding between the chlorine atom and kinase active sites (e.g., EGFR), explaining its selectivity .
Q. What methodologies resolve contradictions in reported anti-cancer efficacy across studies?
- Standardized Assays : Discrepancies arise from varying cell lines (e.g., MCF-7 vs. HeLa) and culture conditions. Meta-analyses recommend using consistent protocols (e.g., MTT assay, 48-hour incubation) .
- Metabolic Stability : Hepatic microsome assays identify rapid ester hydrolysis as a limitation, prompting prodrug strategies .
- Synergistic Screening : Co-administration with cisplatin in combinatorial assays reveals enhanced apoptosis in resistant tumors .
Q. How can hydrolysis of the ethyl ester be controlled for targeted drug delivery?
- pH-Sensitive Prodrugs : The ester is stable at physiological pH but hydrolyzes in acidic tumor microenvironments. Controlled release is confirmed via HPLC monitoring of carboxylic acid formation .
- Enzyme-Triggered Activation : Esterase-responsive linkers (e.g., PEGylated derivatives) improve tumor specificity in murine models .
Methodological Challenges and Solutions
Q. Why do yields vary in multi-step syntheses, and how can reproducibility be improved?
- Key Factors :
Q. What advanced techniques elucidate interaction mechanisms with biological targets?
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (K ≈ 0.8 µM for EGFR) .
- Cryo-EM : Resolves triazine-protein complexes at near-atomic resolution (e.g., binding to ATP pockets) .
- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes during ligand-receptor interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
